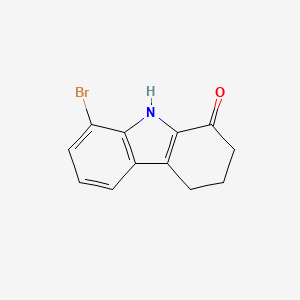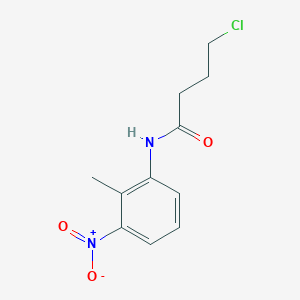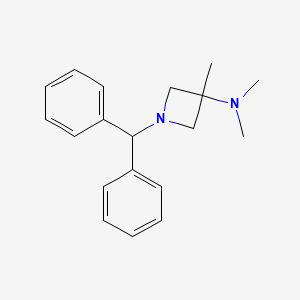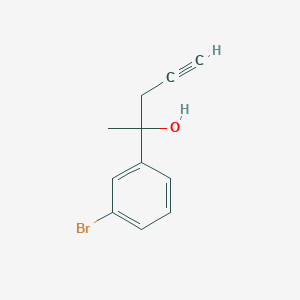
1,4-Diethynyl-2-fluorobenzene
描述
1,4-Diethynyl-2-fluorobenzene: is an organic compound with the molecular formula C10H5F . It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by ethynyl groups, and one hydrogen atom in the ortho position is replaced by a fluorine atom. This compound is known for its unique electronic properties and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diethynyl-2-fluorobenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 1,4-dibromo-2-fluorobenzene, is prepared by brominating 2-fluorobenzene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form the diethynyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: 1,4-Diethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces the fluorine atom.
Nucleophilic Addition: The ethynyl groups can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Addition Products: The addition of nucleophiles to the ethynyl groups results in the formation of substituted alkenes or alkynes.
科学研究应用
1,4-Diethynyl-2-fluorobenzene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Material Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1,4-diethynyl-2-fluorobenzene primarily involves its ability to participate in various chemical reactions due to the presence of the ethynyl and fluorine substituents. The ethynyl groups provide sites for nucleophilic addition, while the fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles .
相似化合物的比较
1,4-Diethynylbenzene: Similar structure but lacks the fluorine atom, resulting in different electronic properties.
1,4-Difluorobenzene: Contains two fluorine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,4-Diethynyl-2-chlorobenzene: Similar structure with a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness: 1,4-Diethynyl-2-fluorobenzene is unique due to the combination of ethynyl and fluorine substituents, which impart distinct electronic properties and reactivity patterns compared to other similar compounds .
属性
IUPAC Name |
1,4-diethynyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXFCRHFWFTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034013.png)
![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)



![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)


![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)



